molecular formula C24H37N3O3 B11034952 N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide

Cat. No.: B11034952
M. Wt: 415.6 g/mol
InChI Key: PVGVHFYEDQWWRT-UHFFFAOYSA-N
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Description

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a cyclohexanecarboxamide moiety, and a methyl-oxopentan group. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene glycol to form 2-methoxyphenylpiperazine.

    Acylation: The piperazine intermediate is then acylated with 4-methyl-1-oxopentan-2-yl chloride under basic conditions to form the acylated piperazine.

    Cyclohexanecarboxamide Formation: The final step involves the reaction of the acylated piperazine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as G-protein-coupled receptors (GPCRs). It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact mechanism involves binding to the receptor’s active site, altering its conformation, and affecting the receptor’s ability to interact with endogenous ligands.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Another piperazine derivative used as an antidepressant.

    Naftopidil: A piperazine-based alpha1-adrenergic receptor antagonist.

    Urapidil: Used to treat hypertension, also a piperazine derivative.

Uniqueness

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group and a cyclohexanecarboxamide moiety differentiates it from other piperazine derivatives, potentially offering unique therapeutic benefits.

Properties

Molecular Formula

C24H37N3O3

Molecular Weight

415.6 g/mol

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C24H37N3O3/c1-18(2)17-20(25-23(28)19-9-5-4-6-10-19)24(29)27-15-13-26(14-16-27)21-11-7-8-12-22(21)30-3/h7-8,11-12,18-20H,4-6,9-10,13-17H2,1-3H3,(H,25,28)

InChI Key

PVGVHFYEDQWWRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)NC(=O)C3CCCCC3

Origin of Product

United States

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